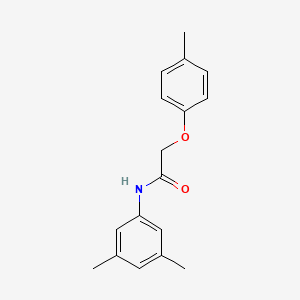

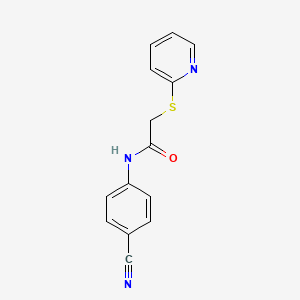

N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound synthesized through specific reactions involving various precursors and catalysts. Its synthesis, molecular structure, and properties are topics of research interest in the field of chemistry.

Synthesis Analysis

- The synthesis of related compounds, like N-Methyl-2-(4-phenoxyphenoxy) acetamide, involves the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate. The yield can exceed 85%, as detailed by (He Xiang-qi, 2007).

Molecular Structure Analysis

- The molecular structure and characteristics of similar compounds, such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide, have been studied using ab initio and DFT methods. These studies help in understanding the steric influence of methyl groups and other aspects of the molecular structure (V. Arjunan et al., 2012).

Chemical Reactions and Properties

- Research on related compounds like N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide demonstrates the influence of reaction temperature, time, and mole ratio on the yield and properties of the final product (Gao Yonghong, 2009).

Physical Properties Analysis

- The physical properties of such compounds, including their structural and thermodynamical aspects, can be investigated using various spectroscopic methods and quantum chemical calculations, as demonstrated in studies on similar acetamides (E. Pękala et al., 2011).

Chemical Properties Analysis

- The chemical properties, such as reactivity and interaction with other chemicals, can be explored through experimental and computational methods. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide reveal insights into the reactivity and properties of resulting heterocycles (N. Lazareva et al., 2017).

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Research has highlighted the potential analgesic properties of N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide derivatives. For instance, the study on KR-25003, a potent analgesic capsaicinoid, revealed the crystal structure of a related compound, indicating its analgesic potential due to its structural conformation and interactions within the crystalline state, stabilized by intermolecular hydrogen bonds (Park et al., 1995).

Anticancer and Anti-Inflammatory Activities

Another line of research focused on the synthesis of 2-(substituted phenoxy) acetamide derivatives, including N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide, to explore their potential anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway was utilized to develop novel series of these derivatives, showing promising results against breast cancer and neuroblastoma cell lines, as well as exhibiting significant anti-inflammatory and analgesic activities (Rani et al., 2014).

Oxidative Radical Cyclization

The compound also finds applications in synthetic chemistry, such as in the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process illustrates the compound's utility in facilitating complex chemical reactions that contribute to the synthesis of natural products and potential pharmaceuticals (Chikaoka et al., 2003).

Free Radical and Benzoquinone Imine Metabolites

Further studies have investigated the metabolic pathways of similar compounds, providing insights into their enzymatic oxidation processes. This research is crucial for understanding the pharmacokinetics and potential toxicological profiles of these compounds, contributing to their safe and effective application in medicine (Fischer & Mason, 1984).

Metabolism Insights

The metabolism of related dimethylformamide and dimethylacetamide compounds has also been explored, identifying N-Methylformamide and N-Methylacetamide as metabolites. These studies provide foundational knowledge for the development of drugs and chemicals, ensuring their safe use and effective metabolic clearance (Barnes & Ranta, 1972).

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12-4-6-16(7-5-12)20-11-17(19)18-15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGIDWKJCLGSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)